1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid
Description
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(phenylmethoxymethyl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,16(21)22)14-24-13-15-7-5-4-6-8-15/h4-8H,9-14H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJRNPINVMULUJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(COCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid typically involves multiple steps:
Protection of Piperidine: The piperidine ring is first protected with a Boc group to prevent unwanted reactions at the nitrogen atom. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of Benzyloxy Methyl Group: The next step involves the introduction of the benzyloxy methyl group. This can be done by reacting the Boc-protected piperidine with benzyl chloromethyl ether in the presence of a base like sodium hydride (NaH).
Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction. This can be achieved by treating the intermediate with carbon dioxide (CO2) under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The benzyloxy methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the synthesis of piperidine derivatives, which are known for their diverse biological activities. These derivatives can serve as precursors for compounds that exhibit:
- Anticancer Activity : The inhibition of protein kinases is a critical mechanism in cancer therapy. Compounds derived from 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid have been studied for their ability to inhibit protein kinase B (PKB) and protein kinase A (PKA), both of which are implicated in cancer cell survival and proliferation .
- Neuroprotective Effects : Research indicates that piperidine derivatives can modulate neurotransmitter systems, potentially offering protective effects against neurodegenerative diseases .
Protein Kinase Inhibition
The compound has shown promise in inhibiting specific protein kinases, which play crucial roles in various signaling pathways related to cell growth and metabolism. For instance:
- Protein Kinase B (PKB) Inhibition : Inhibitors derived from this compound have been highlighted for their ability to disrupt the PKB pathway, which is often overactive in cancerous cells. This disruption can lead to apoptosis in tumor cells that rely on PKB for survival .
- Potential for Treating Autoimmune Disorders : Given the role of PKB in immune response regulation, derivatives may also be investigated for treating conditions like multiple sclerosis and rheumatoid arthritis by modulating immune cell survival .
Synthesis of Novel Compounds
The structural features of this compound allow it to be transformed into various other compounds through established synthetic pathways:
| Compound Type | Description | Example Applications |
|---|---|---|
| Piperidine Derivatives | Used as intermediates in drug development | Anticancer agents, neuroprotective drugs |
| Protein Kinase Inhibitors | Targeting specific kinases involved in cancer and metabolic disorders | Cancer therapy, treatment of metabolic diseases |
| Asymmetric Synthesis | Facilitating the creation of chiral centers in complex molecules | Development of enantiomerically pure drugs |
Case Studies and Research Findings
Several studies have documented the applications of this compound:
- Inhibition Studies : Research has demonstrated that derivatives can effectively inhibit PKB activity, leading to decreased proliferation of cancer cell lines .
- Synthesis Pathways : A study reported successful synthesis routes utilizing this compound as a starting material for creating complex piperidine-based molecules with enhanced biological activities .
- Therapeutic Potential : Investigations into the therapeutic effects of synthesized compounds have shown promise in preclinical models for conditions such as diabetes and obesity, where modulation of PKB activity could restore normal metabolic function .
Mechanism of Action
The mechanism of action of 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid involves its interaction with various molecular targets. The Boc group provides stability and prevents unwanted reactions, while the benzyloxy methyl group can participate in hydrogen bonding and hydrophobic interactions. The carboxylic acid group can form ionic bonds with positively charged residues in proteins or enzymes, influencing their activity and function.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs:
Key Observations :
- Substituent Impact : The benzyloxymethyl group in the target compound likely increases hydrophobicity compared to methyl or chlorophenylmethyl analogs .
- Protecting Groups: Boc offers better acid stability than Cbz, which is cleaved under hydrogenolysis .
- Solubility : Chlorophenylmethyl derivatives (e.g., ) exhibit solubility in polar organic solvents, while methyl-substituted analogs () may have lower solubility due to reduced polarity.
Physicochemical Properties
Biological Activity
1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid, also known as a derivative of piperidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a benzyloxy group and a Boc (tert-butyloxycarbonyl) protecting group, which influence its pharmacological properties.
- Molecular Formula : C19H27NO5
- Molar Mass : 349.42 g/mol
- CAS Number : 1192189-52-8
The compound's structure can be represented as follows:
Research indicates that derivatives of piperidine, including this compound, may interact with various biological targets, particularly in the central nervous system. These compounds are hypothesized to act as modulators of neurotransmitter systems, including GABAergic pathways.
GABA Receptor Interaction
This compound is believed to influence GABA receptor activity. Similar compounds have been shown to inhibit GABA uptake in neuronal and glial cells, thereby enhancing GABAergic signaling. This mechanism is critical for the modulation of anxiety and seizure disorders.
In Vitro Studies
In vitro studies have demonstrated that piperidine derivatives can exhibit significant biological activity:
- GABA Uptake Inhibition : The compound has shown potential as a GABA uptake inhibitor, which may lead to increased GABA levels in the synaptic cleft, enhancing inhibitory neurotransmission.
| Study | Findings |
|---|---|
| Demonstrated inhibition of GABA uptake in neuronal cultures. | |
| Showed activation of GABAA-like chloride channels with an EC50 of approximately 300 μM. |
Pharmacological Applications
Given its biological activity, this compound could have several pharmacological applications:
- Anxiolytic Agents : Potential use in treating anxiety disorders through modulation of GABA receptors.
- Anticonvulsant Properties : Due to its influence on GABAergic signaling, it may be beneficial in managing epilepsy.
- Neuroprotective Effects : Research suggests that enhancing GABAergic transmission can provide neuroprotection against excitotoxicity.
Q & A
Q. What are the standard synthetic routes for preparing 1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid?
Answer: The synthesis involves three key steps:
Boc Protection : Reacting the piperidine nitrogen with di-tert-butyl dicarbonate [(Boc)₂O] in dichloromethane (DCM) using 4-dimethylaminopyridine (DMAP) as a catalyst. This step typically achieves ~85% yield under mild conditions .
Benzyloxymethylation : Introducing the benzyloxymethyl group via alkylation with benzyl bromide (BnBr) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base. Monitoring by TLC ensures minimal side products (yield ~78%) .
Carboxylic Acid Formation : Hydrolysis of intermediate esters (e.g., ethyl esters) using aqueous NaOH in ethanol, followed by acidification to isolate the carboxylic acid (yield ~90%) .
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Boc Protection | (Boc)₂O, DMAP, DCM, RT | 85 | |
| Benzyloxymethylation | BnBr, NaH, THF, 0°C → RT | 78 | |
| Acid Hydrolysis | NaOH (5N), EtOH/H₂O, 24h, RT | 90 |
Q. What spectroscopic techniques are essential for characterizing this compound?
Answer:
Q. Table 2: Key Spectroscopic Data
| Technique | Observed Data | Functional Group/Structure | Reference |
|---|---|---|---|
| ¹H NMR | δ 1.44 (s, 9H) | Boc tert-butyl protons | |
| ¹³C NMR | δ 155 (C=O) | Boc carbonyl | |
| IR | 1720 cm⁻¹ | Carboxylic acid/ester C=O |
Advanced Questions
Q. How can competing side reactions during benzyloxymethyl group introduction be minimized?
Answer:
- Controlled Alkylation : Use a slow addition of BnBr at 0°C to reduce exothermic side reactions (e.g., over-alkylation) .
- Base Selection : Sodium hydride (NaH) in THF promotes selective alkylation over nucleophilic substitution .
- Monitoring : TLC (hexane/ethyl acetate 3:1) tracks reaction progress. Quenching aliquots with water allows intermediate isolation for analysis.
Q. What methodologies resolve discrepancies in stereochemical assignment from NMR data?
Answer:
Q. How is the Boc group selectively removed without affecting the benzyloxymethyl moiety?
Answer:
- Acidic Deprotection : Trifluoroacetic acid (TFA) in DCM (1:4 v/v, 2h, RT) cleaves the Boc group, leaving the benzyl ether intact. The reaction is quenched with NaHCO₃ and extracted with DCM .
- Validation : Post-deprotection IR analysis confirms the absence of Boc carbonyl (~155 ppm in ¹³C NMR) while retaining benzyl signals .
Q. What strategies optimize the hydrolysis of esters to carboxylic acids in this compound?
Answer:
- Base Strength : Use 5N NaOH (vs. weaker bases) to ensure complete ester hydrolysis. reports 24h stirring at RT for quantitative conversion .
- Solvent System : Ethanol/water (3:1) balances solubility and reaction efficiency. Post-hydrolysis, acidification with HCl (pH 3–4) precipitates the carboxylic acid .
- Purification : Recrystallization from ethanol/water yields >99% purity, confirmed by HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
